![molecular formula C6H3BrN2S B1442637 7-溴噻吩并[2,3-b]吡嗪 CAS No. 1126824-72-3](/img/structure/B1442637.png)
7-溴噻吩并[2,3-b]吡嗪
描述
7-Bromothieno[2,3-b]pyrazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a fused pyrazine-thiophene ring system, which gives it a unique chemical structure and makes it an attractive target for drug development.
科学研究应用
7-Bromothieno[2,3-b]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
It is known that compounds with similar structures have been evaluated for their antitumoral potential in various human tumor cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to have effects on human tumor cells , suggesting that they may influence pathways related to cell growth and proliferation.
Result of Action
Compounds with similar structures have been shown to have antitumoral potential , suggesting that they may induce changes in cell growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[2,3-b]pyrazine typically involves the bromination of thieno[2,3-b]pyrazine. One common method includes the use of 2,3-dichloropyrazine as a starting material, which undergoes a series of reactions to introduce the bromine atom at the desired position . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for 7-Bromothieno[2,3-b]pyrazine are designed to optimize yield and purity while minimizing costs. These methods often involve scalable reactions with high selectivity and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, ensuring consistent quality and reducing the risk of contamination .
化学反应分析
Types of Reactions
7-Bromothieno[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various arylated derivatives, while substitution reactions can yield a range of functionalized thieno[2,3-b]pyrazine compounds .
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyrazine: The parent compound without the bromine substitution.
7-Chlorothieno[2,3-b]pyrazine: A similar compound with a chlorine atom instead of bromine.
7-Iodothieno[2,3-b]pyrazine: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromothieno[2,3-b]pyrazine is unique due to its specific electronic and steric properties imparted by the bromine atom. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in drug development and material science .
属性
IUPAC Name |
7-bromothieno[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNJISTXIJLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718280 | |
| Record name | 7-Bromothieno[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126824-72-3 | |
| Record name | 7-Bromothieno[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Bromothieno[2,3-b]pyrazine in the synthesis of novel antitumor agents?
A: 7-Bromothieno[2,3-b]pyrazine serves as a crucial starting material for synthesizing a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates []. These novel compounds demonstrate promising antitumor activity against various human cancer cell lines, including gastric, colorectal, breast, and lung cancer cells []. The bromine atom in 7-Bromothieno[2,3-b]pyrazine allows for the introduction of diverse (hetero)arylamine substituents through palladium-catalyzed C-N Buchwald–Hartwig cross-coupling reactions []. This structural modification is key to exploring structure-activity relationships and identifying potent antitumor agents within this chemical class.
Q2: How does the structure of the synthesized compounds relate to their antitumor activity?
A: The study highlighted that the presence and position of methoxy groups on the aryl ring significantly influenced the antitumor activity of the synthesized compounds []. For instance, compounds with a methoxy group at the ortho position (2-OMeC6H4) or di-methoxy groups at the 3,4 or 3,5 positions of the aryl ring (3,4- or 3,5-diOMeC6H3) displayed greater potency against the tested cancer cell lines []. These findings suggest that the electronic and steric properties conferred by the methoxy substituents play a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their antitumor efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


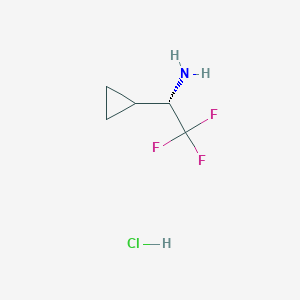
![N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B1442556.png)
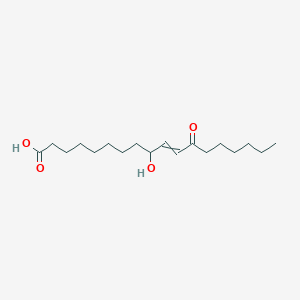
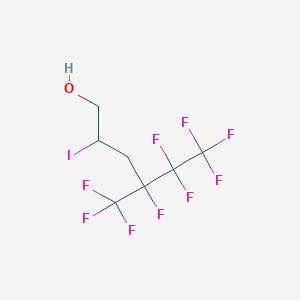
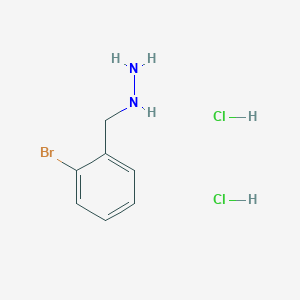
![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)


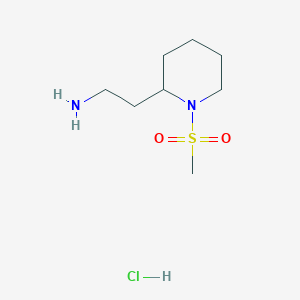
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1442567.png)
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)
